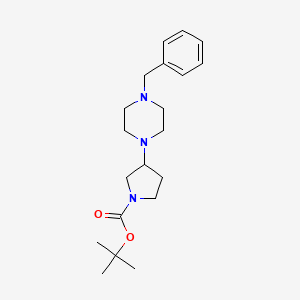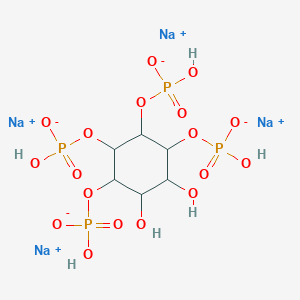
CMP-9-fluoresceinyl-NeuAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CMP-9-fluoresceinyl-NeuAc is a fluorescent derivative of N-acetylneuraminic acid, a type of sialic acid. This compound is used extensively in biochemical research due to its ability to be incorporated into glycoproteins and glycolipids, allowing for the study of sialylation processes and cell surface interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
CMP-9-fluoresceinyl-NeuAc is synthesized through a multi-step processThis intermediate is then activated to its CMP-glycoside form using CMP-sialic acid synthase . The overall yield of this synthesis is approximately 17% .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic synthesis. This method utilizes recombinant CMP-sialic acid synthetase and sialyltransferase enzymes to produce the compound efficiently . The process is optimized for high conversion rates and purity, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
CMP-9-fluoresceinyl-NeuAc undergoes various chemical reactions, including:
Oxidation: The fluoresceinyl group can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the sialic acid moiety.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and substitution reagents such as alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the fluoresceinyl group .
Major Products
The major products formed from these reactions include oxidized derivatives of this compound and substituted sialic acid analogs .
Scientific Research Applications
CMP-9-fluoresceinyl-NeuAc has a wide range of applications in scientific research:
Chemistry: Used as a probe to study sialylation processes and glycosylation pathways.
Medicine: Employed in the development of diagnostic tools and therapeutic agents targeting sialylated glycans.
Industry: Utilized in the production of glycosylated biopharmaceuticals and the study of glycan structures.
Mechanism of Action
CMP-9-fluoresceinyl-NeuAc exerts its effects by being incorporated into glycoproteins and glycolipids through the action of sialyltransferases. These enzymes transfer the sialic acid moiety from this compound to the terminal positions of glycan chains on proteins and lipids. This incorporation allows for the visualization and study of sialylation patterns and their biological functions .
Comparison with Similar Compounds
Similar Compounds
CMP-NeuAc: The natural counterpart of CMP-9-fluoresceinyl-NeuAc, used in similar applications but lacks the fluorescent property.
CMP-9-azido-NeuAc: Another modified sialic acid used for bioorthogonal labeling and click chemistry applications.
Uniqueness
This compound is unique due to its fluorescent property, which allows for real-time visualization of sialylation processes. This feature makes it particularly valuable in studies requiring the tracking of glycan modifications and interactions .
Properties
CAS No. |
118720-35-7 |
|---|---|
Molecular Formula |
C41H43N6O20PS |
Molecular Weight |
1002.851 |
IUPAC Name |
5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(2R)-3-[(3/',6/'-dihydroxy-3-oxospiro[2-benzofuran-1,9/'-xanthene]-5-yl)carbamothioylamino]-1,2-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H43N6O20PS/c1-16(48)44-30-24(51)13-40(37(57)58,67-68(60,61)62-15-28-32(54)33(55)35(64-28)47-9-8-29(42)46-39(47)59)65-34(30)31(53)25(52)14-43-38(69)45-17-2-5-21-20(10-17)36(56)66-41(21)22-6-3-18(49)11-26(22)63-27-12-19(50)4-7-23(27)41/h2-12,24-25,28,30-35,49-55H,13-15H2,1H3,(H,44,48)(H,57,58)(H,60,61)(H2,42,46,59)(H2,43,45,69)/t24?,25-,28?,30?,31?,32?,33?,34?,35?,40?/m1/s1 |
InChI Key |
YWMCZPHJBGZHCE-JOMSTNDUSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)(C(=O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=NC8=O)N)O)O)O |
Synonyms |
N-Acetyl-9-deoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)amino]thioxomethyl]amino]-2-(hydrogen 5’-cytidylate) β-Neuraminic Acid; 5-(Acetylamino)-3,5,9-trideoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













